Zinc, isotope of mass 68

货号 B079356

CAS 编号:

14378-35-9

分子量: 67.924844 g/mol

InChI 键: HCHKCACWOHOZIP-AKLPVKDBSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Zinc-68 is a stable isotope of Zinc . It has a mass number of 68, which is the number of nucleons (protons and neutrons) in the nucleus . The atomic number of Zinc is 30, which means it has 30 protons. Therefore, Zinc-68 has 38 neutrons . The isotopic mass of Zinc-68 is 67.924845(6) u .

Synthesis Analysis

Zinc-68 is both naturally occurring and produced by fission . It is one of the five stable isotopes of Zinc, and it makes up about 18.45% of all Zinc found naturally .Molecular Structure Analysis

The nuclear binding energy of Zinc-68 is 595.38559836 MeV per nucleus . The charge radius is 3.9658(14) femtometer (fm) . The spin and parity (nuclear angular momentum) of Zinc-68 is 0+ .Physical And Chemical Properties Analysis

Zinc-68 shares the same chemical properties as other isotopes of Zinc. It has a mass number of 68 and an atomic number of 30 . The isotopic mass is 67.924845(6) u, and the nuclide mass is 67.9083881 u . The mass excess is -70.00643 MeV, and the mass defect is 0.63917276799999 u per nucleus .未来方向

属性

IUPAC Name |

zinc-68 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zn/i1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKCACWOHOZIP-AKLPVKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[68Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932090 | |

| Record name | (~68~Zn)Zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.924844 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc, isotope of mass 68 | |

CAS RN |

14378-35-9 | |

| Record name | Zinc, isotope of mass 68 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~68~Zn)Zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

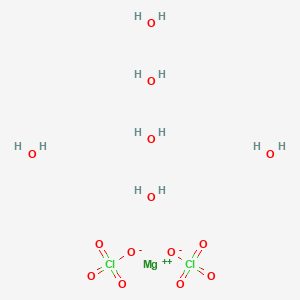

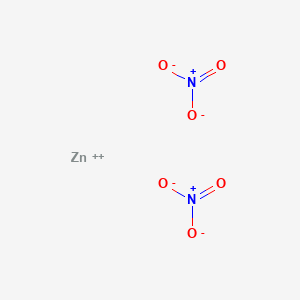

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.

Name

Synthesis routes and methods II

Procedure details

The zinc chelate of ethylenediamine disuccinic acid is prepared by dissolving 0.0055 moles (1.64 g) of ethylenediamine disuccinic acid in 6.0 grams of deionized water and 3.2 grams of 25 percent NaOH (sodium hydroxide). A sample, 0.005 moles (0.68 g), of zinc chloride is added with stirring. The final pH is adjusted with 25 percent aqueous NaOH solution to a pH of 7.6 and deionized water is added to obtain a final solution containing 2.8 percent chelated zinc.

Name

ethylenediamine disuccinic acid

Quantity

1.64 g

Type

reactant

Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction product of 0.81 g. of zinc oxide, 9.91 g. of dimethyl-n-octadecyl [3(trimethoxysilyl)propyl] ammonium chloride, 10.0 g. of 28% aqueous ammonia in 100 g. of 2-n-butoxyethanol, after overnight agitation, was diluted with 15.0 g. of additional 2-n-butoxyethanol and gave a clear, homogeneous solution of a zinc ammine siliconate with an Si/Zn ratio of 2.0/1.0. Upon air drying, the solution gave a non-tacky coating which was firm, soft, water-repellent and water-insoluble, but swollen by toluene.

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

Name

Name

Name

Synthesis routes and methods IV

Procedure details

A zinc salt of methotrexate was prepared as follows. Methotrexate (3.0 g, 0.0066 moles) was dissolved in 600 ml methanol at room temperature with rapid stirring. A solution of zinc acetate (0.6 g, 0.0033 moles) in 2 ml methanol was added dropwise to the methotrexate solution. Immediate precipitation (flocculent) was observed. The mixture was stirred for one hour at room temperature. The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C. The residue obtained (3.2 g) was dried under high vacuum. (C20H22N8O5)2Zn, MW 974.29; percent zinc: 6.46 (found), 6.71 (theoretical).

Name

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。